1-(6-Amino-5-chloropyridin-2-YL)ethanone

Description

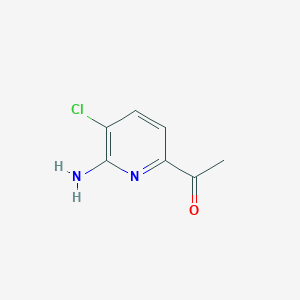

1-(6-Amino-5-chloropyridin-2-yl)ethanone is a pyridine derivative characterized by a ketone group (ethanone) attached to a pyridine ring substituted with an amino (-NH₂) group at position 6 and a chlorine atom at position 3. Its synthesis typically involves multi-step reactions, such as condensation or coupling processes, as seen in analogous pyridine derivatives [1][^1^][5][^5^][12][^12^]. Biological evaluations of related ethanone derivatives highlight antibacterial activity against pathogens like Escherichia coli and Salmonella Typhi, as well as cytotoxic properties [1][^1^][3][^3^].

Properties

Molecular Formula |

C7H7ClN2O |

|---|---|

Molecular Weight |

170.59 g/mol |

IUPAC Name |

1-(6-amino-5-chloropyridin-2-yl)ethanone |

InChI |

InChI=1S/C7H7ClN2O/c1-4(11)6-3-2-5(8)7(9)10-6/h2-3H,1H3,(H2,9,10) |

InChI Key |

LSMARRYRWXETAL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=NC(=C(C=C1)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Amino-5-chloropyridin-2-YL)ethanone typically involves the chlorination of 2-acetylpyridine followed by amination. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step may involve the use of ammonia or amine derivatives under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(6-Amino-5-chloropyridin-2-YL)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

1-(6-Amino-5-chloropyridin-2-YL)ethanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.

Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Amino-5-chloropyridin-2-YL)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. In coordination chemistry, it can form complexes with metal ions, affecting their reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of pyridine-based ethanones are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

| Compound Name | Substituents (Positions) | Key Properties/Applications | CAS Number | References |

|---|---|---|---|---|

| 1-(6-Amino-5-chloropyridin-2-yl)ethanone | -NH₂ (6), -Cl (5), -COCH₃ (side chain) | Antibacterial, cytotoxic precursor | Not explicitly provided | [1][^1^], [3][^3^] |

| 1-(2-Chloro-5-methylpyridin-3-yl)ethanone | -Cl (2), -CH₃ (5) | Intermediate in drug synthesis; moderate toxicity (H302) | 885223-64-3 | [8][^8^], [10][^10^] |

| 1-(5,6-Dimethoxypyridin-2-yl)ethanone | -OCH₃ (5,6) | Enhanced solubility due to methoxy groups | Not explicitly provided | [9][^9^] |

| 1-(6-Chloro-5-methylpyridin-3-yl)ethanone | -Cl (6), -CH₃ (5) | High structural similarity (0.95) to target compound | 136592-00-2 | [11][^11^] |

| 1-(6-(4-Chlorophenyl)pyridin-3-yl)ethanone | -C₆H₄Cl (6) | Increased aromaticity; potential enzyme inhibition | 36175-15-2 | [12][^12^] |

Key Observations :

- Chlorine Position : Chlorine at position 5 (as in the target compound) enhances electrophilic reactivity compared to position 2 or 6 analogs [8][^8^][11][^11^].

- Amino Group: The -NH₂ group at position 6 improves hydrogen-bonding capacity, critical for antibacterial activity [1][^1^].

- Methoxy vs. Methyl : Methoxy substituents (e.g., 5,6-dimethoxy) increase solubility but may reduce membrane permeability compared to methyl groups [9][^9^].

Biological Activity

1-(6-Amino-5-chloropyridin-2-YL)ethanone, a compound derived from pyridine, has garnered attention for its diverse biological activities. This article explores the biological significance of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C7H6ClN2O

- Molecular Weight : 172.59 g/mol

This compound features a chlorinated pyridine ring with an amino group and an ethanone functional group, which contributes to its biological activity.

Antibacterial Activity

Several studies have demonstrated the antibacterial potential of this compound and its derivatives.

Case Study: Synthesis and Screening

A study synthesized various derivatives of 6-chloro-pyridin-2-yl-amine, including the target compound. The synthesized compounds were evaluated for their antibacterial activity against pathogenic strains such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant antibacterial activity:

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | 50 | E. coli |

| 3a (derivative) | 20 | S. aureus |

| 3f (derivative) | 15 | K. pneumoniae |

These findings suggest that modifications to the pyridine ring can enhance antibacterial properties .

Anticancer Activity

The compound also shows promise in anticancer research, particularly in targeting specific pathways involved in cancer cell proliferation.

Research indicates that compounds similar to this compound inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, a related compound demonstrated high affinity for CDK8 and CDK19, leading to reduced WNT signaling in colorectal cancer cells:

| Compound | CDK Inhibition IC50 (nM) | Cancer Type |

|---|---|---|

| Analog of this compound | 7.2 ± 1.4 | Colorectal Cancer |

This inhibition is significant as it may lead to decreased tumor growth and improved patient outcomes .

Anti-inflammatory Activity

In addition to its antibacterial and anticancer effects, the compound has been studied for its anti-inflammatory properties.

In Vitro Studies

A recent study assessed the anti-inflammatory effects of various thiourea derivatives related to pyridine compounds, including the target compound. The results indicated that these compounds significantly inhibited pro-inflammatory cytokines IL-6 and TNF-α:

| Compound | IL-6 Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|

| This compound | 89% | 78% |

These results highlight the potential of this compound in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.